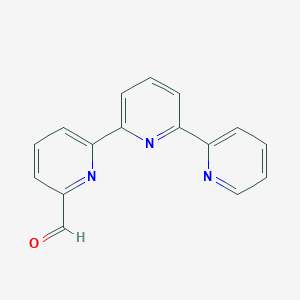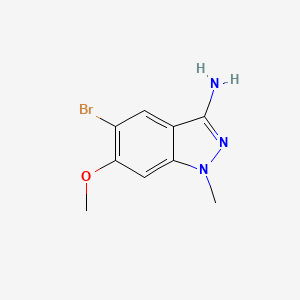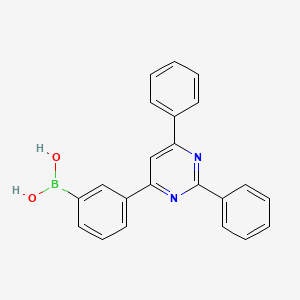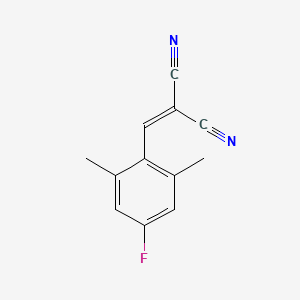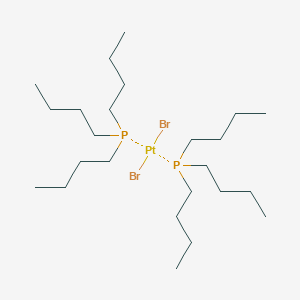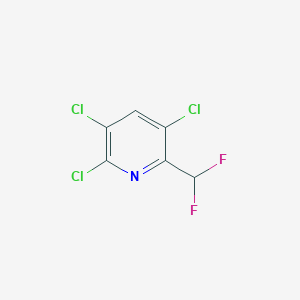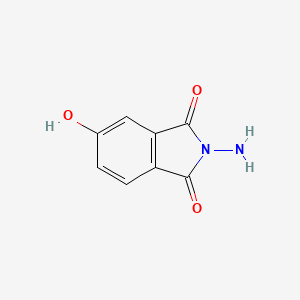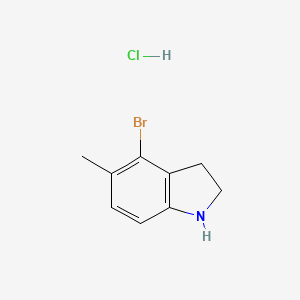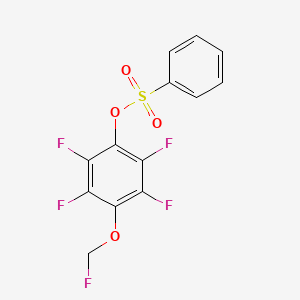
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is an organofluorine compound characterized by the presence of multiple fluorine atoms and a benzenesulfonate group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to achieve the desired fluorination . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction Reactions: The presence of the benzenesulfonate group allows for oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .
Applications De Recherche Scientifique
2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. The benzenesulfonate group can participate in interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: Shares the tetrafluorophenyl core but has a different substituent pattern.
Uniqueness: 2,3,5,6-Tetrafluoro-4-(fluoromethoxy)phenylbenzenesulfonate is unique due to the combination of the fluoromethoxy group and the benzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C13H7F5O4S |
|---|---|
Poids moléculaire |
354.25 g/mol |
Nom IUPAC |
[2,3,5,6-tetrafluoro-4-(fluoromethoxy)phenyl] benzenesulfonate |
InChI |
InChI=1S/C13H7F5O4S/c14-6-21-12-8(15)10(17)13(11(18)9(12)16)22-23(19,20)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
UFKIVDZYEFOIRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)OCF)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
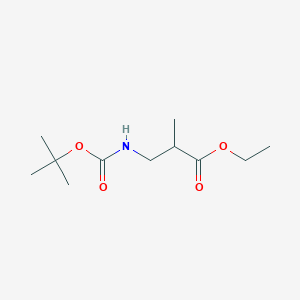
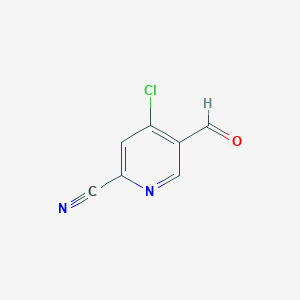
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
